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For Immediate Release

HAYWARD, CA — December 7, 2025 — Ligritinib (AB801), a novel, potent, and highly selective
oral inhibitor of the AXL receptor tyrosine kinase, is emerging as a promising therapeutic agent
in oncology. Preclinical data demonstrate its potential to overcome therapeutic resistance and
enhance the efficacy of standard-of-care treatments across various tumor types. This guide
provides a comparative analysis of Ligritinib's preclinical performance, offering researchers,
scientists, and drug development professionals a comprehensive overview of its mechanism of
action, in vitro and in vivo activity, and a comparison with other AXL inhibitors.

Ligritinib is currently under clinical evaluation as a single agent in advanced solid tumors and
in combination with chemotherapy for the treatment of non-small cell lung cancer (NSCLC).[1]
Its development is based on the growing understanding of AXL's role in promoting tumor cell
proliferation, survival, invasion, metastasis, and the development of drug resistance.[2][3]

Mechanism of Action

Ligritinib is an orally active AXL receptor tyrosine kinase inhibitor that functions by blocking the
downstream signaling pathway through the inhibition of AXL's kinase activity.[4] AXL, a member
of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is overexpressed in many
cancer types and is associated with a poor prognosis.[2][3] Its activation, either by its ligand
Gas6 or through ligand-independent mechanisms, triggers signaling cascades that promote
cancer cell survival and proliferation, as well as creating an immunosuppressive tumor
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microenvironment.[5] Ligritinib's high potency and selectivity for AXL are designed to minimize
off-target effects.[5]

Figure 1: Mechanism of Action of Ligritinib (AB801).

Comparative In Vitro Activity

Ligritinib has demonstrated significant potency and selectivity in preclinical studies. Its
inhibitory activity against the AXL kinase and its cellular effects on AXL phosphorylation are
summarized below, alongside data for other known AXL inhibitors for comparative purposes.

Cellular Cellular Kinase
. Biochemica pAXL IC50 pAXL IC50 Selectivity
Inhibitor Target
1 1C50 (serum- (100% (Fold over
free) serum) AXL Ki)
MERTK:
Ligritinib 860x,
AXL 3.3nM 17 nM 68 nM
(AB801) TYRO3:
1400x[6]
MERTK:
Bemcentinib 130x,
AXL 5.2nM 270 nM 1,100 nM
(BGB324) TYROS3:
400x[6]
Dubermatinib ) ) MERTK: 14x,
AXL 77 nM Not Available Not Available
(DS1205b) TYRO3: 9x[6]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance
in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more
potent inhibitor. Ki (inhibition constant) is another measure of inhibitor potency.

In Vivo Efficacy in Different Tumor Models

Preclinical in vivo studies have highlighted Ligritinib's potential in combination therapies for
various cancer types.
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Non-Small Cell Lung Cancer (NSCLC)

In a human lung cancer xenograft model (H1373) with a KRAS G12C mutation, the
combination of Ligritinib (30 mg/kg, oral) and the KRAS inhibitor adagrasib (20 mg/kg)
resulted in significantly greater tumor growth inhibition compared to adagrasib alone.[7]
Similarly, in the CMT-167 KRAS G12C knock-in model, the combination of Ligritinib and
adagrasib led to significant tumor growth inhibition and enhanced survival compared to single-
agent treatments.[7]

Colon Cancer

In a murine colon cancer model (MC38), while single-agent Ligritinib did not show significant
tumor growth inhibition, its combination with oxaliplatin and an anti-PD-1 antibody resulted in
significantly lower tumor volumes and increased survival compared to the doublet therapy of
oxaliplatin and anti-PD-1.[8]

Ovarian and Lung Cancer (Combination with
Chemotherapy)

In vitro studies have shown that Ligritinib enhances the chemosensitivity of ovarian and lung
cancer cells to taxanes.[8] In ovarian cancer cell spheroids, the combination of Ligritinib and
paclitaxel reduced cell viability more effectively than either agent alone.[8] In lung cancer cell
monolayers, the combination of Ligritinib and docetaxel also demonstrated enhanced efficacy.

[8]

Experimental Protocols
In Vitro Kinase and Cellular Assays

o HTRF KinEASE-TK Assay: The biochemical potency of inhibitors against AXL kinase was
determined using a Homogeneous Time Resolved Fluorescence (HTRF) KInEASE-TK kit in
the presence of 700 uM ATP.[6]

o pAXL ELISA: The cellular activity of inhibitors was assessed by measuring the inhibition of
AXL auto-phosphorylation in HEK293T cells transiently transfected with Nanoluc-tagged
AXL. Following a 1-hour incubation with the compound, cells were lysed, and
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phosphorylated AXL was captured and detected. Assays were conducted in both serum-free
and 100% human serum media.[6]

In Vivo Tumor Models

 Human Lung Cancer Xenograft (H1373): H1373 cells were implanted in mice. Tumor-bearing
animals were treated orally with Ligritinib (30 mg/kg) in combination with adagrasib (20

mg/kg).[7]

¢ Murine Colon Cancer Model (MC38): C57BL/6 mice were subcutaneously injected with
MC38 cells. When tumors reached approximately 100 mm3, treatments were initiated.
Ligritinib was administered orally at 30 mg/kg twice daily, oxaliplatin was dosed
intraperitoneally at 10 mg/kg every 7 days for 4 cycles, and the anti-PD-1 antibody was given
intraperitoneally at 10 mg/kg every 5 days.[8]
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Figure 2: General Experimental Workflow for Preclinical Evaluation.

Conclusion

Ligritinib (AB801) is a highly potent and selective AXL inhibitor with a promising preclinical
profile. The available data suggest that its primary strength may lie in its ability to overcome
resistance and enhance the efficacy of other anticancer therapies, including targeted agents,
chemotherapy, and immunotherapy. While direct comparative data on its single-agent activity
across a broad range of tumor types is still emerging, the initial findings in NSCLC and colon
cancer models, along with its strong in vitro profile, position Ligritinib as a significant candidate
for further clinical development. Future studies will be crucial to fully elucidate its therapeutic
potential in various oncology indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for
Use in Cancer Therapy - PubMed [pubmed.ncbi.nim.nih.gov]

researchgate.net [researchgate.net]
Facebook [cancer.gov]

medchemexpress.com [medchemexpress.com]

arcushio.com [arcusbio.com]

2.
3.
4.
o 5. researchgate.net [researchgate.net]
6.
7. AB-801 enhances KRAS inhibitor antitumor activity | Bioworld [bioworld.com]
8.

arcushio.com [arcusbio.com]

« To cite this document: BenchChem. [Ligritinib: A Comparative Analysis of a Novel AXL
Inhibitor in Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579023#comparative-study-of-ligritinib-s-effect-on-
different-tumor-types]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b15579023?utm_src=pdf-body
https://www.benchchem.com/product/b15579023?utm_src=pdf-body
https://www.benchchem.com/product/b15579023?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/40407274/
https://pubmed.ncbi.nlm.nih.gov/40407274/
https://www.researchgate.net/publication/392030928_Discovery_of_AB801_a_Potent_and_Selective_Inhibitor_of_AXL_Receptor_Tyrosine_Kinase_for_Use_in_Cancer_Therapy
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/axl-inhibitor-ab801
https://www.medchemexpress.com/ab801.html
https://www.researchgate.net/publication/386599972_Abstract_A011_Discovery_and_characterization_of_the_first_highly_potent_and_selective_AXL_receptor_tyrosine_kinase_inhibitor_AB801
https://arcusbio.com/wp-content/uploads/2022/10/2022-ENA-AB801-Characterization.pdf
https://www.bioworld.com/articles/726085-ab-801-enhances-kras-inhibitor-antitumor-activity?v=preview
https://arcusbio.com/wp-content/uploads/2023/04/2023-AACR-AXL-Poster-final.pdf
https://www.benchchem.com/product/b15579023#comparative-study-of-ligritinib-s-effect-on-different-tumor-types
https://www.benchchem.com/product/b15579023#comparative-study-of-ligritinib-s-effect-on-different-tumor-types
https://www.benchchem.com/product/b15579023#comparative-study-of-ligritinib-s-effect-on-different-tumor-types
https://www.benchchem.com/product/b15579023#comparative-study-of-ligritinib-s-effect-on-different-tumor-types
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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